molecular formula C15H11ClN2O2S B3011224 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 33757-64-1

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B3011224
CAS No.: 33757-64-1
M. Wt: 318.78
InChI Key: JZSQETNTOFPAGF-UHFFFAOYSA-N
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Description

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that belongs to the class of quinoline-sulfonamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the acylation of 8-aminoquinoline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide has been extensively studied for its antimicrobial properties. It has shown excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These properties make it a potential candidate for the development of new antimicrobial agents.

In addition to its antimicrobial applications, this compound has been investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to form metal complexes also opens up possibilities for its use in coordination chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
  • N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex

Uniqueness

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide stands out due to its strong antimicrobial properties and its ability to form stable complexes with various metal ions.

Properties

IUPAC Name

4-chloro-N-quinolin-8-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSQETNTOFPAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chlorobenzenesulfonyl chloride (300 mg, 1.38 mmol) was added to a stirred solution of 8-aminoquinoline (200 mg, 1.38 mmol) in pyridine (2 ml). DMAP (cat.) was added and the reaction was stirred at room temperature for 4 h. After no further progress of the reaction was observed (monitored by TLC and LCMS), water was added and the mixture was extracted with DCM. The organic phase was washed with a sat. KHSO4 solution, dried (Na2SO4) and concentrated in vacuo. The crude residue was triturated with n-hexane to give the title compound (270 mg, 61%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
61%

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